2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
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Description
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C16H26N2O4S2 and its molecular weight is 374.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds related to 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide have been extensively studied for their antimicrobial properties. For example, derivatives synthesized from sultones, aiming to introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, demonstrated moderate to high antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This indicates their potential in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Drug Metabolism and Biocatalysis
The application of biocatalysis to drug metabolism research offers a fascinating insight into how such compounds can be metabolized in mammals. For instance, a study on a biaryl-bis-sulfonamide AMPA receptor potentiator used Actinoplanes missouriensis to generate several mammalian metabolites, which were then structurally characterized. This approach provides a novel pathway for understanding the metabolic profiles of potential drugs (Zmijewski et al., 2006).
Properties
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-7-8-15(11-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLSOQOFKIJGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.